![molecular formula C26H23N5O3 B14241632 2-[Bis[(4-phenoxyphenyl)diazenyl]amino]ethanol CAS No. 185738-66-3](/img/structure/B14241632.png)
2-[Bis[(4-phenoxyphenyl)diazenyl]amino]ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[Bis[(4-phenoxyphenyl)diazenyl]amino]ethanol is a complex organic compound characterized by its unique structure, which includes diazenyl groups and phenoxyphenyl moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Bis[(4-phenoxyphenyl)diazenyl]amino]ethanol typically involves the reaction of 4-phenoxyphenyl diazonium salts with aminoethanol under controlled conditions. The reaction is carried out in an aqueous medium, often with the addition of a catalyst to facilitate the diazotization process. The reaction conditions, such as temperature and pH, are carefully monitored to ensure the successful formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the production process, making it more cost-effective and scalable .
Analyse Des Réactions Chimiques
Types of Reactions
2-[Bis[(4-phenoxyphenyl)diazenyl]amino]ethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the diazenyl groups to amines.
Substitution: The phenoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenoxyphenyl oxides, while reduction can produce amino derivatives .
Applications De Recherche Scientifique
2-[Bis[(4-phenoxyphenyl)diazenyl]amino]ethanol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Investigated for its potential as a biochemical probe due
Propriétés
Numéro CAS |
185738-66-3 |
|---|---|
Formule moléculaire |
C26H23N5O3 |
Poids moléculaire |
453.5 g/mol |
Nom IUPAC |
2-[bis[(4-phenoxyphenyl)diazenyl]amino]ethanol |
InChI |
InChI=1S/C26H23N5O3/c32-20-19-31(29-27-21-11-15-25(16-12-21)33-23-7-3-1-4-8-23)30-28-22-13-17-26(18-14-22)34-24-9-5-2-6-10-24/h1-18,32H,19-20H2 |
Clé InChI |
HBYARAUJIQFRIS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OC2=CC=C(C=C2)N=NN(CCO)N=NC3=CC=C(C=C3)OC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Methyl-2-phenyl-2-azabicyclo[3.1.0]hexane](/img/structure/B14241554.png)

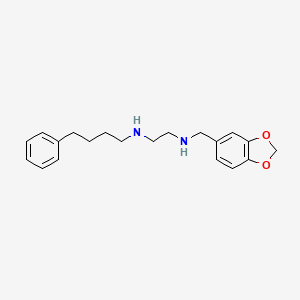
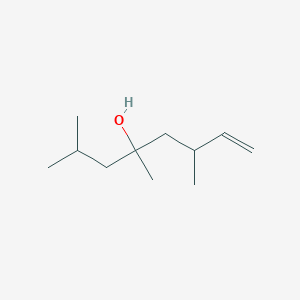
![Piperazine, 1-(2-ethoxyphenyl)-4-[(6-methyl-3-pyridinyl)carbonyl]-](/img/structure/B14241578.png)
![L-Tyrosine, N-[(1,1-dimethylethoxy)carbonyl]-3-ethynyl-](/img/structure/B14241581.png)
![1H-Furo[3,4-c]pyrrole-1,4(5H)-dione, 3,6-diphenyl-5-(phenylmethyl)-](/img/structure/B14241592.png)

![2-{4-[(4-Fluorophenyl)methoxy]phenoxy}-3-nitropyridine](/img/structure/B14241607.png)
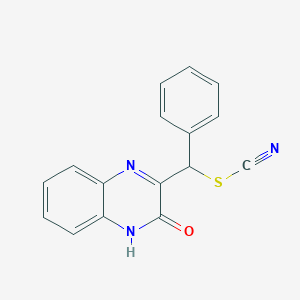
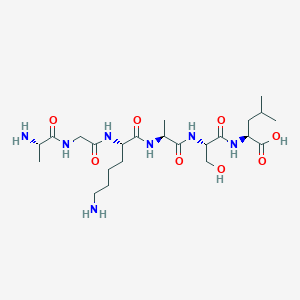

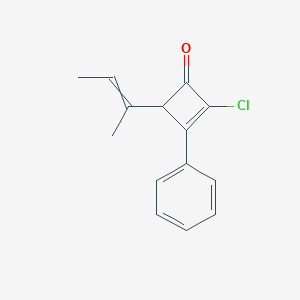
![2-Oxa-3-azabicyclo[2.2.2]oct-5-ene-3-carboxamide](/img/structure/B14241634.png)
